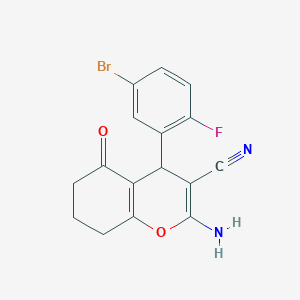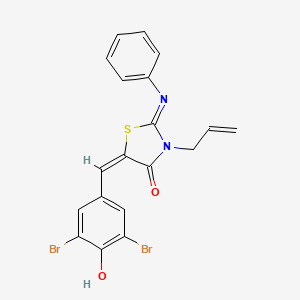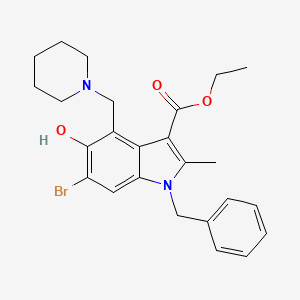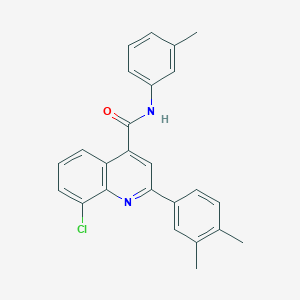![molecular formula C26H24N2O3 B11522338 (4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11522338.png)
(4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridoindole core, which is fused with methoxybenzoyl and methoxyphenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridoindole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxybenzoyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzoyl)thiophene
- 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-Methoxybenzoyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole stands out due to its unique pyridoindole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H24N2O3/c1-30-19-11-7-17(8-12-19)25-24-22(21-5-3-4-6-23(21)27-24)15-16-28(25)26(29)18-9-13-20(31-2)14-10-18/h3-14,25,27H,15-16H2,1-2H3 |
InChI Key |
SYXZAHLLRXJCGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522263.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522283.png)
![(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine](/img/structure/B11522287.png)


![4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)


![N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine](/img/structure/B11522306.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11522310.png)
![1-[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11522324.png)

![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
